CID 45095862
Description
CID 45095862 (chemical structure shown in Figure 1A) is a compound identified through gas chromatography-mass spectrometry (GC-MS) analysis, as evidenced by its total ion chromatogram and mass spectrum in Figure 1B and 1D . The compound was isolated via vacuum distillation of CIEO (a natural extract), with its content quantified across different fractions (Figure 1C) .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-9-6-5-7-10(9,11)8(2)3/h8,11H,1,5-7H2,2-3H3 |
InChI Key |
KNKFGVQGBIPVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCC1=C=C)O |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 45095862 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
CID 45095862 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and interactions. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, this compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 45095862 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Core Structural Features
CID 45095862 shares a macrocyclic lactone backbone with oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) . Key differences include:
- Substituent groups : this compound lacks the methyl group at position 30, a hallmark of CID 185387.
- Ring size : Oscillatoxin E (CID 156582093) and F (CID 156582092) exhibit expanded ring systems compared to this compound .
Table 1 : Structural Comparison of this compound and Oscillatoxin Derivatives
| Compound (CID) | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| This compound | Not specified | Not specified | Hydroxyl, ester groups |
| Oscillatoxin D (101283546) | C₂₈H₄₀O₈ | 504.6 g/mol | Methyl, epoxy, hydroxyl |
| 30-Methyl-oscillatoxin D (185389) | C₂₉H₄₂O₈ | 518.6 g/mol | Methyl at C30 |
Physicochemical and Pharmacokinetic Properties
Solubility and Bioavailability
- LogP (partition coefficient) : Oscillatoxin derivatives exhibit moderate lipophilicity (e.g., LogP ~2.15–2.78), suggesting this compound may share comparable membrane permeability .
- GI absorption : High GI absorption is predicted for this compound based on analogs like CID 1046861-20-4 (bioavailability score: 0.55) .
Analytical Techniques
- GC-MS : Used for this compound identification, with fragmentation patterns aligning with macrocyclic lactones .
Q & A
How should I formulate a research question that balances specificity and academic relevance?
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure components of your question, ensuring alignment with your field’s gaps and debates. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and significance. Avoid overly broad terms; instead, focus on measurable outcomes (e.g., "How does [variable X] influence [mechanism Y] in [specific context Z]?") .
Q. What strategies ensure experimental reproducibility in methodology sections?
Provide granular details in "Materials and Methods": reagent sources (e.g., purity, supplier), equipment specifications, and procedural steps (e.g., temperature, reaction time). Reference established protocols (e.g., IUPAC guidelines for compound synthesis) and include raw data or supplementary files for critical steps. For biological assays, specify controls, replicates, and statistical thresholds .
Q. How can I conduct an effective literature review to avoid redundancy?
Use Google Scholar with advanced filters (e.g., publication date, citation count) and keyword variations. Trace citation networks via "Cited by" links to identify seminal and recent works. Systematically categorize findings into themes (e.g., conflicting results, methodological trends) using tools like PRISMA flowcharts. Prioritize primary sources over reviews to minimize bias .
Q. What ethical considerations are critical during experimental design?
Obtain institutional review board (IRB) approval for human/animal studies, document informed consent processes, and disclose potential conflicts of interest. For chemical research, adhere to safety protocols (e.g., waste disposal, hazard mitigation) and cite compliance with guidelines like REACH or OECD .
Q. How should I structure a research paper to meet journal standards?
Q. How do I resolve contradictions between my data and published studies?
Conduct sensitivity analyses to test robustness (e.g., varying parameters in computational models). Use triangulation by cross-validating methods (e.g., HPLC vs. NMR for purity checks). Re-analyze raw data from prior studies (if accessible) to identify methodological divergences (e.g., sampling bias, instrument calibration) .
What metrics evaluate the feasibility of a high-risk, high-reward research question?
Apply the FINER criteria with weighted scoring for each component (e.g., 1–5 scale). Assess resource availability (e.g., "Is specialized equipment accessible within 6 months?"). Pilot studies are critical: design micro-experiments to test key assumptions (e.g., "Can [reaction] achieve ≥80% yield under proposed conditions?") .
Q. How can I integrate interdisciplinary methodologies without compromising rigor?
Develop a hybrid framework: For example, combine computational docking (biology) with synthetic chemistry (e.g., "MD simulations guided the synthesis of [compound] targeting [protein]"). Validate each step using domain-specific standards (e.g., Schrödinger’s Glide XP for docking scores; HPLC-MS for compound purity) .
Q. What advanced search strategies optimize systematic reviews in niche fields?
Use aggregation tools (e.g., Zotero with PubMed/CAS SciFinder filters) to merge databases. Apply Boolean operators (e.g., "(nanoparticle AND drug delivery) NOT lipid-based") and field-specific syntax (e.g., "title/abstract" limits). For unpublished data, request datasets via institutional repositories (e.g., Dryad) using structured queries .
Q. How do I ensure methodological rigor in exploratory studies with undefined outcomes?
Pre-register hypotheses and analysis plans on platforms like Open Science Framework . Use adaptive designs (e.g., Bayesian methods for dynamic sample sizing). Document negative results transparently to avoid publication bias (e.g., "Despite 50 iterations, [method] failed to achieve [threshold] due to [limitation]") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
